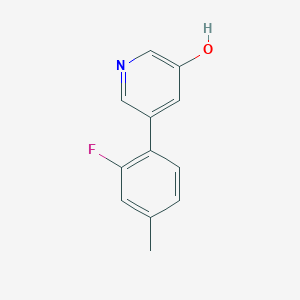

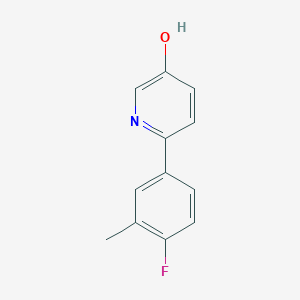

6-(4-Fluoro-3-methylphenyl)pyridin-3-ol

Overview

Description

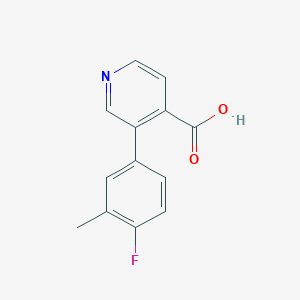

Synthesis Analysis

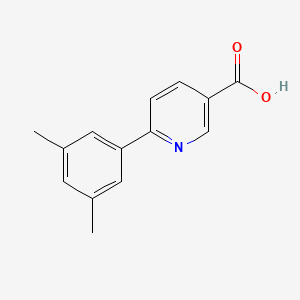

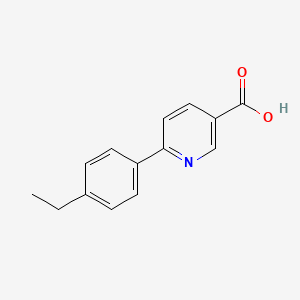

The synthesis of fluorinated pyridines, like “6-(4-Fluoro-3-methylphenyl)pyridin-3-ol”, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Scientific Research Applications

Pyrimidine Derivatives Synthesis

A study focused on synthesizing novel pyrimidine derivatives, including 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, showcasing their potential in medicinal chemistry, particularly for their analgesic and anti-inflammatory activities (Muralidharan, Raja, & Deepti, 2019).

Polymer Light Emitting Diodes

Research involving the design of polymer light emitting diodes (LEDs) utilized green-emitting Ir(III) complexes with ligands including 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole, demonstrating significant improvements in quantum efficiency and brightness in LEDs (Cho et al., 2010).

Anti-Lung Cancer Activity

A compound structurally related to 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol, namely 6-Fluorobenzo[b]pyran, was synthesized and found to exhibit anti-lung cancer activity at low concentrations, offering potential in cancer treatment research (Hammam et al., 2005).

Ethylene Oligomerization Catalysts

In the field of industrial chemistry, asymmetric 2,6-bis(imino)pyridyl iron (II) complexes with alkyl and halogen substituents, including 2-fluorophenyl groups, showed high activity and selectivity in ethylene oligomerization, a process critical in polymer production (Xie, Li, & Zhang, 2010).

Fluorescent Sensor for Zn2+

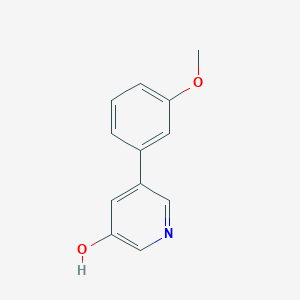

A novel small molecule fluorescent sensor based on a pyridine-pyridone scaffold, including derivatives of pyridin-3-ol, was developed for detecting zinc ions (Zn2+), demonstrating its use in chemical sensing and analysis (Hagimori et al., 2011).

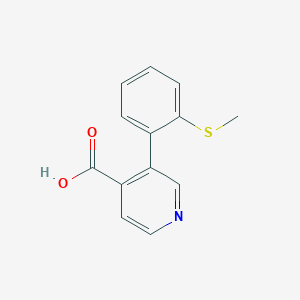

Corrosion Inhibition

Pyridine derivatives, including those structurally similar to 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol, were studied for their effectiveness as corrosion inhibitors on mild steel in acidic environments, highlighting their potential in industrial maintenance (Ansari, Quraishi, & Singh, 2015).

properties

IUPAC Name |

6-(4-fluoro-3-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-8-6-9(2-4-11(8)13)12-5-3-10(15)7-14-12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBZFCHDYVNPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692484 | |

| Record name | 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluoro-3-methylphenyl)pyridin-3-ol | |

CAS RN |

1261917-68-3 | |

| Record name | 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

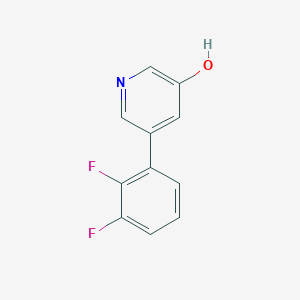

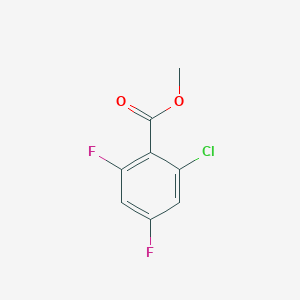

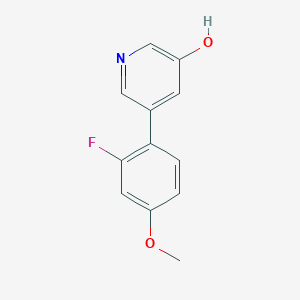

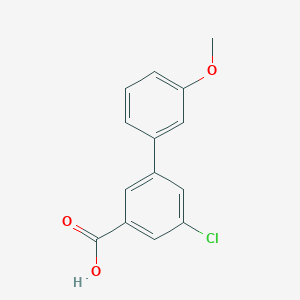

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.